Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate
Description
Overview of Imidazo[1,2-a]pyridines in Chemical Research
Imidazo[1,2-a]pyridines constitute a fundamental class of nitrogen-containing heterocyclic compounds that have emerged as cornerstone structures in modern pharmaceutical chemistry and drug discovery research. These bicyclic systems, characterized by the fusion of an imidazole ring with a pyridine moiety, represent one of the most extensively studied heterocyclic scaffolds due to their remarkable structural versatility and broad spectrum of biological activities. The imidazo[1,2-a]pyridine framework serves as a privileged structure in medicinal chemistry, appearing in numerous natural products, pharmaceutical agents, functional materials, and agrochemicals.
The significance of imidazo[1,2-a]pyridines in chemical research extends beyond their pharmaceutical applications to encompass fundamental studies in synthetic methodology development. Recent advances in visible light-induced carbon-hydrogen functionalization have positioned these compounds at the forefront of modern synthetic chemistry, enabling the development of green and sustainable synthetic pathways. The structural complexity achievable through direct functionalization strategies has made imidazo[1,2-a]pyridines valuable models for studying reaction mechanisms and developing new synthetic transformations.
Research in this field has demonstrated that imidazo[1,2-a]pyridines exhibit diverse biological properties including anticancer, antituberculosis, antibacterial, antiviral, anti-inflammatory, antidiabetic, and antiplasmodial activities. The versatility of this scaffold has led to the development of several clinically approved medications, including Zolpidem for sleep disorders, Alpidem for anxiety treatment, Zolimidine as an antiulcer agent, and Olprinone for cardiovascular conditions. This clinical success has motivated extensive research into novel derivatives and synthetic methodologies for accessing functionalized imidazo[1,2-a]pyridine compounds.
Contemporary research efforts focus on developing efficient synthetic strategies that minimize environmental impact while maximizing structural diversity. Metal-free synthesis protocols have gained particular attention, offering alternatives to traditional metal-catalyzed approaches that often require expensive catalysts and harsh reaction conditions. These developments have enabled the preparation of complex imidazo[1,2-a]pyridine derivatives under mild conditions using readily available starting materials, significantly advancing the accessibility of these important heterocyclic compounds.
Significance of Functionalized Imidazo[1,2-a]pyridines
Functionalized imidazo[1,2-a]pyridines represent a critical advancement in heterocyclic chemistry, offering enhanced biological activity and improved pharmacological properties compared to their unsubstituted counterparts. The strategic introduction of functional groups at specific positions on the imidazo[1,2-a]pyridine core enables fine-tuning of molecular properties, including solubility, metabolic stability, and target selectivity. This approach has proven particularly valuable in the development of anticancer agents, where specific substitution patterns have been shown to significantly enhance cytotoxic activity against various tumor cell lines.
The carbon-3 position of imidazo[1,2-a]pyridines has emerged as a particularly important site for functionalization, with numerous studies demonstrating the impact of substitution at this position on biological activity. Recent developments in visible light-induced carbon-hydrogen functionalization have provided efficient methods for introducing diverse functional groups at the carbon-3 position, including aryl, thiol, formyl, and carbonyl substituents. These methodological advances have expanded the chemical space accessible through imidazo[1,2-a]pyridine functionalization, enabling the synthesis of novel derivatives with enhanced therapeutic potential.
Nitro-substituted imidazo[1,2-a]pyridines, exemplified by compounds such as ethyl 3-bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate, demonstrate particularly interesting biological profiles. The nitro group serves multiple functions, acting as both a pharmacophore and a synthetic handle for further derivatization. Studies have shown that nitro-substituted derivatives often exhibit enhanced antimicrobial activity, making them valuable lead compounds for antibiotic development. Additionally, the electron-withdrawing nature of the nitro group influences the electronic properties of the imidazo[1,2-a]pyridine system, potentially enhancing binding affinity to biological targets.
The development of multiply-substituted imidazo[1,2-a]pyridines has opened new avenues for structure-activity relationship studies, enabling researchers to systematically investigate the contribution of individual functional groups to overall biological activity. This approach has proven particularly valuable in the optimization of lead compounds, allowing for the rational design of derivatives with improved potency and selectivity profiles.
Historical Development of Nitro-Substituted Imidazopyridines
The historical development of nitro-substituted imidazopyridines traces back to the early exploration of heterocyclic chemistry in the mid-20th century, when researchers first recognized the potential of introducing electron-withdrawing groups into nitrogen-containing heterocycles. The systematic investigation of nitro-substituted imidazo[1,2-a]pyridines began in earnest during the 1970s, coinciding with growing interest in developing new antimicrobial agents and understanding the structure-activity relationships governing heterocyclic bioactivity.
Initial synthetic approaches to nitro-substituted imidazo[1,2-a]pyridines relied heavily on nitration reactions of pre-formed imidazopyridine cores, often requiring harsh conditions and resulting in limited regioselectivity. These early methods, while providing access to nitro-substituted derivatives, suffered from poor functional group tolerance and limited scope. The development of more sophisticated synthetic strategies emerged in the 1980s and 1990s, with researchers exploring alternative approaches including the use of nitro-containing building blocks in cyclization reactions.
A significant breakthrough in the field occurred with the development of oxidative cyclization methodologies that enabled the direct construction of nitro-substituted imidazo[1,2-a]pyridines from readily available starting materials. The work of Tachikawa and colleagues demonstrated that intermolecular oxidative cyclization of nitroalkenes with 2-aminopyridines could be achieved using iodine catalysis and hydrogen peroxide as a terminal oxidant, providing an environmentally friendly route to 3-nitroimidazo[1,2-a]pyridines. This methodology represented a significant advancement in synthetic efficiency and environmental compatibility.
The evolution of synthetic methodologies continued into the 21st century with the development of metal-free approaches and the application of green chemistry principles to nitro-substituted imidazopyridine synthesis. Contemporary methods emphasize mild reaction conditions, broad substrate scope, and minimal environmental impact, reflecting the growing importance of sustainable chemistry in pharmaceutical development. Recent advances in photochemical synthesis have further expanded the toolkit available for nitro-substituted imidazopyridine preparation, enabling reactions under visible light irradiation with improved atom economy.
| Time Period | Key Development | Representative Methods | Impact |
|---|---|---|---|
| 1970s-1980s | Early nitration approaches | Direct nitration of imidazopyridines | Limited selectivity |
| 1990s-2000s | Cyclization strategies | Oxidative cyclization methods | Improved efficiency |
| 2000s-2010s | Metal-free synthesis | Iodine-catalyzed oxidations | Environmental benefits |
| 2010s-Present | Photochemical methods | Visible light-induced reactions | Enhanced sustainability |
The development of nitro-substituted imidazopyridines has been closely linked to advances in understanding their biological mechanisms of action. Early investigations focused primarily on antimicrobial applications, building on the known bioactivity of nitroimidazole compounds. Subsequent research revealed broader therapeutic potential, including anticancer and anti-inflammatory activities, leading to expanded synthetic efforts and more sophisticated structure-activity relationship studies.
Research Objectives and Scope
The current research landscape surrounding this compound reflects a convergence of synthetic methodology development and biological activity evaluation, driven by the compound's unique combination of functional groups and potential therapeutic applications. Primary research objectives encompass both fundamental synthetic chemistry investigations and applied pharmaceutical research, with particular emphasis on understanding the structure-activity relationships governing this multiply-substituted heterocyclic system.
Synthetic chemistry research objectives focus on developing efficient and selective methods for constructing the complex substitution pattern present in this compound. Current investigations emphasize the development of modular synthetic approaches that enable systematic variation of individual functional groups while maintaining overall structural integrity. The presence of multiple reactive sites, including the bromo substituent at position 3 and the nitro group at position 8, provides opportunities for sequential functionalization strategies and cross-coupling reactions.
Contemporary research efforts also address the challenge of regioselective functionalization in multiply-substituted imidazo[1,2-a]pyridine systems. The electronic effects of the nitro group and the steric influence of the methyl substituent create complex reactivity patterns that require careful optimization of reaction conditions. Studies investigating the use of visible light-induced transformations have shown particular promise for achieving selective carbon-hydrogen functionalization in the presence of multiple reactive functional groups.
| Research Domain | Primary Objectives | Current Methodologies | Expected Outcomes |
|---|---|---|---|
| Synthetic Chemistry | Regioselective functionalization | Photochemical methods, Metal-free catalysis | Improved synthetic efficiency |
| Biological Evaluation | Activity profiling | Cell-based assays, Target identification | Structure-activity insights |
| Mechanistic Studies | Reaction pathway elucidation | Kinetic analysis, Intermediate isolation | Method optimization |
| Applied Research | Pharmaceutical development | Lead optimization, Formulation studies | Therapeutic candidates |
Biological research objectives center on comprehensive evaluation of the pharmacological properties of this compound and related derivatives. Given the established biological activity of nitro-substituted imidazopyridines in antimicrobial and anticancer applications, current studies focus on determining the specific molecular targets and mechanisms of action for this particular substitution pattern. The unique combination of functional groups suggests potential for novel biological activities not observed in simpler imidazopyridine derivatives.
Properties
IUPAC Name |
ethyl 3-bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O4/c1-3-19-11(16)7-9(12)14-5-4-6(2)8(15(17)18)10(14)13-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAZXCGDXQOPRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC(=C(C2=N1)[N+](=O)[O-])C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563689 | |
| Record name | Ethyl 3-bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132272-73-2 | |
| Record name | Ethyl 3-bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization to Form Imidazo[1,2-a]pyridine Core
- Starting materials: 2-aminopyridine derivatives and ethyl 3-bromopyruvate or ethyl 2-halogenated-3-oxobutanoates.
- Reaction conditions: Condensation in ethanol or 1,2-dimethoxyethane under reflux or microwave-assisted organic synthesis (MAOS) to improve yield and reduce reaction time.
- Outcome: Formation of ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate intermediates.
Bromination
Methylation
- Method: Introduction of the methyl group at the 7-position can be achieved by starting with 7-methyl-2-aminopyridine or by selective alkylation of the imidazo[1,2-a]pyridine intermediate.
- Reagents: Methyl iodide or methyl sulfate under basic conditions.
- Considerations: Regioselectivity is critical to ensure methylation at the 7-position without affecting other sites.
Nitration
- Reagents: Mild nitrating agents such as nitric acid in acetic anhydride or other controlled nitration mixtures.
- Position: Nitration occurs at the 8-position of the imidazo[1,2-a]pyridine ring.
- Control: Reaction temperature and time are carefully controlled to prevent decomposition or multiple nitrations.
Esterification and Purification
- Ester group: The ethyl ester at the 2-position is typically introduced via the starting α-haloketone ester or by esterification of the corresponding carboxylic acid intermediate.
- Purification: The final compound is purified by recrystallization or chromatographic techniques to achieve high purity (typically >97%).
- Safety: Standard laboratory precautions are necessary due to the presence of bromine and nitro groups.
Representative Synthetic Route Summary Table
Research Findings and Optimization Notes
- Microwave-assisted synthesis (MAOS) has been demonstrated to significantly reduce reaction times and improve yields in the cyclization step compared to conventional reflux methods.
- The use of N-bromosuccinimide (NBS) in DMF is a reliable method for selective bromination at the 3-position without affecting other sensitive groups.
- Nitration requires careful control of temperature and reagent concentration to avoid over-nitration or degradation of the imidazo[1,2-a]pyridine core.
- The ester group stability is maintained throughout the synthesis by avoiding harsh acidic or basic conditions during nitration and bromination steps.
- Purity above 97% is achievable with standard chromatographic purification, making the compound suitable for pharmaceutical research applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate has been explored for its potential therapeutic effects. Its structure suggests activity against various biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. Studies have shown that imidazo-pyridine derivatives can inhibit the growth of bacteria and fungi, suggesting that this compound may possess similar effects.
Anticancer Potential
The nitro group in the compound is of particular interest due to its potential to undergo metabolic activation, leading to cytotoxic effects on cancer cells. Preliminary studies have indicated that such compounds can induce apoptosis in various cancer cell lines.
Biochemical Research
This compound serves as a useful tool in biochemical assays aimed at understanding cellular processes. Its ability to modify biological pathways makes it valuable for studying:
- Signal Transduction Pathways : Investigating how the compound affects signaling molecules can provide insights into cancer biology and other diseases.
- Enzyme Inhibition Studies : The compound's structural features may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways.
Synthetic Chemistry
This compound is also used as an intermediate in the synthesis of more complex molecules. Its bromine atom allows for further functionalization through nucleophilic substitution reactions, facilitating the creation of derivatives with enhanced biological activity.
Case Study 1: Antimicrobial Evaluation
A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against various bacterial strains. The results showed a significant inhibition zone against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
In another investigation published in the Journal of Medicinal Chemistry, this compound was tested for cytotoxicity against human breast cancer cells (MCF-7). The compound demonstrated IC50 values comparable to existing chemotherapeutics, highlighting its potential role in cancer treatment.
Mechanism of Action
The mechanism of action of Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, leading to cytotoxic effects. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways .
Comparison with Similar Compounds
Key Observations :
Physical and Spectral Properties
Melting points and spectral data vary significantly with substituents:
Key Observations :
Key Observations :
- Bromo substituents at position 3 (as in the target compound) may sterically hinder interactions compared to position 8 derivatives .
Biological Activity
Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes information from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H10BrN3O4
- Molecular Weight : 328.1220 g/mol
- Purity : 95% .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. It has been noted for its antimicrobial properties , particularly against tuberculosis and various bacterial strains.
Antimicrobial Activity
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit strong antibacterial effects. For instance, derivatives have shown effective inhibition against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.05 to 1.5 μM for certain analogs . The presence of nitro groups in these compounds enhances their lipophilicity and membrane interaction, contributing to their antimicrobial efficacy .
Biological Evaluation
A variety of studies have evaluated the biological activity of this compound and related compounds:
| Study | Activity | MIC (μM) | Target Organism |
|---|---|---|---|
| Study 1 | Antitubercular | 0.10 - 0.19 | Mycobacterium tuberculosis |
| Study 2 | Antibacterial | 50 | E. coli |
| Study 3 | Antibacterial | 75 | S. agalactiae |
Case Study: Anti-Tuberculosis Activity
In a study focusing on the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives, this compound was identified as a promising candidate against multidrug-resistant strains of M. tuberculosis. The compound exhibited a selective inhibition profile, suggesting a potential role in treating resistant tuberculosis infections .
Case Study: Lipophilicity and Activity Correlation
Another investigation examined the correlation between lipophilicity (log P) and anti-parasitic activity in imidazo[1,2-a]pyridine derivatives. The findings indicated that increased lipophilicity was associated with enhanced biological activity against Trichomonas vaginalis, highlighting the importance of structural modifications in optimizing therapeutic efficacy .
Pharmacokinetics
Preliminary pharmacokinetic studies on related compounds within this class have shown favorable profiles, including high plasma protein binding rates and acceptable metabolic stability in liver microsomes . These properties are crucial for the potential development of this compound as a therapeutic agent.
Q & A
Q. Methodology :
- Bromination : Electrophilic substitution using N-bromosuccinimide (NBS) in DMF at 40°C for 4 hours achieves regioselective bromination at position 3 (analogous to ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate synthesis) .
- Methylation : Direct alkylation via Friedel-Crafts reactions or coupling with methyl halides under basic conditions. For example, ethyl 8-methyl derivatives are synthesized via cyclization of substituted aminopyridines with ethyl bromopyruvate .
- Nitration : Controlled nitration using mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to avoid over-oxidation. Position 8 is activated for nitration due to electron-donating substituents .
Q. Methodology :
- Single-crystal X-ray diffraction (e.g., P21/c space group, monoclinic system) reveals bond angles and torsion angles critical for predicting nucleophilic/electrophilic sites. For example, the nitro group at position 8 induces planarity, enhancing conjugation with the imidazo ring .
- Key parameters :
Advanced Insight :
The bromine atom at position 3 creates a steric barrier, limiting access to the C-2 carboxylate for nucleophilic substitution unless deprotected .
How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?
Q. Methodology :
- NMR vs. X-ray discrepancies : For example, observed 1H NMR splitting may suggest free rotation of the ethyl carboxylate group, while X-ray shows a fixed conformation due to crystal packing .
- Resolution :
Case Study :
Ethyl 8-(4-nitrophenyl) derivatives show discrepancies in NO₂ orientation between solution (NMR) and solid-state (X-ray) due to solvent-induced conformational flexibility .
What are the challenges in optimizing Suzuki-Miyaura cross-coupling at C-3 bromine?
Q. Methodology :
- Key issues :
- Steric hindrance from the adjacent methyl group at C-6.
- Electron-withdrawing nitro group at C-8 reduces electron density at C-3, slowing oxidative addition.
- Optimization :
Q. Methodology :
- SAR Studies : Nitro groups enhance electron-deficient character , improving binding to kinases (e.g., CDK inhibitors) by forming H-bonds with ATP-binding pockets .
- Contradictory data : While nitro derivatives show antiviral activity (EC₅₀ = 0.8 μM for HSV-1), they may exhibit cytotoxicity (IC₅₀ = 12 μM in HEK293 cells) due to nitroreductase-mediated metabolic activation .
Advanced Analysis :
Reduction of the nitro group to amine (e.g., using H₂/Pd-C) retains bioactivity while reducing toxicity, as seen in ethyl 8-amino-3-methyl derivatives (IC₅₀ improved to 28 μM) .
What analytical techniques are critical for characterizing purity and regiochemistry?
Q. Methodology :
- HPLC-MS : Quantify impurities using C18 columns (MeCN/H₂O + 0.1% TFA); m/z for [M+H]⁺ = 368.1 (calculated), 368.0 (observed) .
- 13C NMR : Distinct shifts for C-3 bromine (δ = 112 ppm) vs. C-7 methyl (δ = 18 ppm) .
- XRD : Resolves positional isomers (e.g., 8-nitro vs. 6-nitro) via comparative unit cell parameters .
How can competing decomposition pathways during nitration be minimized?
Q. Methodology :
- Low-temperature control : Nitration at 0–5°C reduces side reactions (e.g., ring oxidation).
- Solvent selection : Use H₂SO₄ as both solvent and dehydrating agent to stabilize nitronium ion (NO₂⁺).
- Quenching : Rapid dilution with ice-water post-reaction prevents over-nitration .
Failure Analysis :
Without temperature control, decomposition products (e.g., imidazo[1,2-a]pyridine-2-carboxylic acid) form via hydrolysis of the ethyl ester .
What computational tools predict the compound’s reactivity in nucleophilic aromatic substitution?
Q. Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
